molecular formula C16H21ClN2O2 B1457874 8-Chloro-1,3,4,4A,5,9B-hexahydro-pyrido[4,3-B]indole-2-carboxylic acid tert-butyl ester CAS No. 885272-52-6

8-Chloro-1,3,4,4A,5,9B-hexahydro-pyrido[4,3-B]indole-2-carboxylic acid tert-butyl ester

Cat. No.: B1457874
CAS No.: 885272-52-6
M. Wt: 308.8 g/mol
InChI Key: NUSSODRBWFEQDM-UHFFFAOYSA-N
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Description

8-Chloro-1,3,4,4A,5,9B-hexahydro-pyrido[4,3-B]indole-2-carboxylic acid tert-butyl ester is a synthetic organic compound that belongs to the class of pyridoindole derivatives. These compounds are known for their diverse biological activities, including anti-cancer, anti-inflammatory, and neuroprotective properties .

Biochemical Analysis

Biochemical Properties

Tert-Butyl 8-chloro-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate plays a significant role in biochemical reactions, particularly in inhibiting cancer cell proliferation. It interacts with various enzymes and proteins, including c-Met, a receptor tyrosine kinase involved in cell growth and differentiation . The compound’s interaction with c-Met inhibits its activity, leading to reduced cancer cell proliferation and survival .

Cellular Effects

The effects of tert-Butyl 8-chloro-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate on cells are profound. It has been shown to inhibit the proliferation of various cancer cell lines, including Hela, A549, HepG2, and MCF-7 . The compound influences cell signaling pathways, particularly those involving c-Met, leading to changes in gene expression and cellular metabolism . This results in decreased cell viability and increased apoptosis in cancer cells .

Molecular Mechanism

At the molecular level, tert-Butyl 8-chloro-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate exerts its effects by binding to the active site of c-Met . This binding inhibits the kinase activity of c-Met, preventing downstream signaling that promotes cell proliferation and survival . Additionally, molecular dynamics simulations have shown that the compound forms stable interactions with c-Met, further supporting its inhibitory effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of tert-Butyl 8-chloro-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over extended periods due to degradation . Long-term studies have shown that the compound maintains its inhibitory effects on cancer cells for several days, but prolonged exposure may lead to reduced efficacy .

Dosage Effects in Animal Models

In animal models, the effects of tert-Butyl 8-chloro-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate vary with dosage. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings highlight the importance of optimizing dosage to balance efficacy and safety .

Metabolic Pathways

Tert-Butyl 8-chloro-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . Enzymes such as cytochrome P450 play a crucial role in its metabolism, leading to the formation of various metabolites . These metabolic processes can influence the compound’s bioavailability and efficacy .

Transport and Distribution

Within cells and tissues, tert-Butyl 8-chloro-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate is transported and distributed through passive diffusion and active transport mechanisms . It interacts with transporters and binding proteins that facilitate its movement across cell membranes . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys .

Subcellular Localization

The subcellular localization of tert-Butyl 8-chloro-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate is primarily in the cytoplasm and nucleus . It can enter the nucleus and interact with nuclear proteins, influencing gene expression and cellular function . Post-translational modifications and targeting signals play a role in directing the compound to specific subcellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-1,3,4,4A,5,9B-hexahydro-pyrido[4,3-B]indole-2-carboxylic acid tert-butyl ester typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

8-Chloro-1,3,4,4A,5,9B-hexahydro-pyrido[4,3-B]indole-2-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the type of reaction but generally involve controlled temperature, pressure, and pH .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

8-Chloro-1,3,4,4A,5,9B-hexahydro-pyrido[4,3-B]indole-2-carboxylic acid tert-butyl ester has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects.

    Medicine: Investigated for its potential therapeutic applications in treating cancer, inflammation, and neurodegenerative diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Chloro-1,3,4,4A,5,9B-hexahydro-pyrido[4,3-B]indole-2-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in cancer cell proliferation, inflammation, or neurodegeneration. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 8-Chloro-1,3,4,4A,5,9B-hexahydro-pyrido[4,3-B]indole-2-carboxylic acid tert-butyl ester include other pyridoindole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and chemical reactivity. The presence of the tert-butyl and chloro groups, as well as the specific arrangement of atoms in the pyridoindole core, contribute to its unique properties .

Properties

IUPAC Name

tert-butyl 8-chloro-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN2O2/c1-16(2,3)21-15(20)19-7-6-14-12(9-19)11-8-10(17)4-5-13(11)18-14/h4-5,8,12,14,18H,6-7,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUSSODRBWFEQDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C(C1)C3=C(N2)C=CC(=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301125202
Record name 1,1-Dimethylethyl 8-chloro-1,3,4,4a,5,9b-hexahydro-2H-pyrido[4,3-b]indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301125202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885272-52-6
Record name 1,1-Dimethylethyl 8-chloro-1,3,4,4a,5,9b-hexahydro-2H-pyrido[4,3-b]indole-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885272-52-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 8-chloro-1,3,4,4a,5,9b-hexahydro-2H-pyrido[4,3-b]indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301125202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Chloro-1,3,4,4A,5,9B-hexahydro-pyrido[4,3-B]indole-2-carboxylic acid tert-butyl ester
Reactant of Route 2
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8-Chloro-1,3,4,4A,5,9B-hexahydro-pyrido[4,3-B]indole-2-carboxylic acid tert-butyl ester
Reactant of Route 3
8-Chloro-1,3,4,4A,5,9B-hexahydro-pyrido[4,3-B]indole-2-carboxylic acid tert-butyl ester
Reactant of Route 4
8-Chloro-1,3,4,4A,5,9B-hexahydro-pyrido[4,3-B]indole-2-carboxylic acid tert-butyl ester
Reactant of Route 5
8-Chloro-1,3,4,4A,5,9B-hexahydro-pyrido[4,3-B]indole-2-carboxylic acid tert-butyl ester
Reactant of Route 6
8-Chloro-1,3,4,4A,5,9B-hexahydro-pyrido[4,3-B]indole-2-carboxylic acid tert-butyl ester

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